molecular formula C18H19BrN2O B3458088 [4-(3-BROMOBENZYL)PIPERAZINO](PHENYL)METHANONE

[4-(3-BROMOBENZYL)PIPERAZINO](PHENYL)METHANONE

Cat. No.: B3458088
M. Wt: 359.3 g/mol
InChI Key: BFOMKMHJNFSBLK-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) and Benzophenone (B1666685) Chemical Motifs in Advanced Organic Synthesis and Biological Chemistry.

The scientific interest in the 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE scaffold is rooted in the proven utility of its core components: piperazine and benzophenone.

Piperazine: The piperazine ring is a six-membered heterocycle containing two nitrogen atoms, a structure that imparts a unique set of properties highly valued in drug discovery. Its versatile nature allows for easy chemical modification at its two nitrogen positions, enabling chemists to fine-tune a molecule's physicochemical properties such as solubility, binding affinity, and metabolic stability. The presence of the two nitrogen atoms often improves aqueous solubility and oral bioavailability, which are critical characteristics for drug candidates. The piperazine moiety is a privileged scaffold found in a vast number of approved drugs across numerous therapeutic areas, including antipsychotics, antidepressants, antihistamines, anti-cancer agents, and anthelmintics. Its ability to act as a flexible linker or a basic center for interacting with biological targets makes it one of the most frequently used heterocycles in the design of biologically active compounds.

Benzophenone: The benzophenone scaffold, characterized by a carbonyl group connecting two phenyl rings, is another ubiquitous structure in medicinal chemistry. It is present in numerous naturally occurring molecules that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. Synthetic benzophenone derivatives are also found in several marketed drugs. The structural rigidity and the specific three-dimensional arrangement of the two aryl rings allow benzophenone-containing molecules to interact effectively with various biological targets. Furthermore, the phenyl rings can be readily substituted, providing a platform for optimizing biological activity and pharmacokinetic profiles. Its role as a versatile synthetic building block and a core structure in pharmacologically relevant compounds underscores its importance in the field.

Academic Rationale for Investigating the 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE Scaffold.

The academic rationale for synthesizing and investigating the 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE scaffold is based on the principle of molecular hybridization. This strategy involves combining two or more distinct pharmacophoric units to create a new molecule with the potential for an improved or unique biological activity profile.

In this specific molecule, the benzophenone moiety is linked to the piperazine ring via an amide bond, creating a benzoylpiperazine core. This core structure merges the recognized biological relevance of benzophenone with the favorable pharmacokinetic properties often conferred by piperazine. The N-benzyl group attached to the second nitrogen of the piperazine ring serves as another point of modification. The inclusion of a bromine atom on this benzyl (B1604629) ring is particularly strategic; halogens like bromine can modulate a compound's lipophilicity, metabolic stability, and binding interactions with target proteins, often through halogen bonding.

Therefore, the investigation of this scaffold is driven by the hypothesis that the combination of these three key motifs could lead to novel compounds with significant therapeutic potential. Researchers would be motivated to explore its activity across a range of biological targets, leveraging the known activities of its parent structures as a starting point for screening and development.

Overview of Recent Scholarly Contributions to Analogs of Piperazine and Benzophenone Derivatives in Pre-clinical Studies.

While specific pre-clinical research on 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE is not extensively documented in public literature, numerous studies on its close analogs highlight the scientific community's interest in this chemical space. These investigations provide a strong basis for the potential biological activities of the target scaffold. Research on molecules combining piperazine and benzoyl or benzyl moieties has yielded promising results in various therapeutic areas.

For instance, studies on (4-ethyl-piperaz-1-yl)-phenylmethanone derivatives have identified strong neuroprotective properties against β-amyloid-induced toxicity, suggesting a potential application in treating Alzheimer's disease. nih.gov Other research has focused on synthesizing N-phenylpiperazine derivatives as potential antipsychotic agents by targeting serotonin (B10506) and dopamine (B1211576) receptors. nih.gov Furthermore, the versatility of the piperazine scaffold has been exploited in the development of novel anticancer and antimicrobial agents. nih.govnih.gov These studies collectively demonstrate that the combination of piperazine with aryl groups, such as those found in the benzophenone structure, is a fruitful strategy for generating new lead compounds in drug discovery.

Below is a table summarizing selected pre-clinical findings for analogs structurally related to 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE.

Analog Class Therapeutic Area Reported Pre-clinical Activity Key Findings
(4-alkyl-piperazin-1-yl)-phenylmethanone DerivativesNeurodegenerative DiseaseNeuroprotectionDemonstrated protection against Aβ1-42-induced neurotoxicity, suggesting a potential for Alzheimer's disease therapy. nih.gov
N-Phenylpiperazine DerivativesPsychiatryAntipsychoticCompounds showed high affinity for the 5-HT2A serotonin receptor, acting as antagonists in animal models of psychosis. nih.gov
Benzofuran Piperazine DerivativesOncologyAnticancerLead compounds inhibited cell proliferation in multiple cancer cell lines and showed in vivo efficacy in a xenograft mouse model. nih.gov
N-arylpiperazine DerivativesNeurodegenerative DiseaseDopamine Receptor LigandsDesigned as analogs of aripiprazole, these compounds showed high affinity for D2/D3 dopamine receptors, relevant for neurological disorders. mdpi.com
Cinnoline-Piperazine DerivativesInfectious DiseaseAntimicrobialSynthesized compounds were evaluated for and showed antitumor, antibacterial, and antifungal activity. nih.gov

These scholarly contributions underscore the rich pharmacological potential of scaffolds that, like 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE, merge the piperazine and benzophenone-like motifs. The ongoing research into these analogs provides a strong impetus for the continued investigation of this and related chemical structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(3-bromophenyl)methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c19-17-8-4-5-15(13-17)14-20-9-11-21(12-10-20)18(22)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOMKMHJNFSBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for the Preparation of 4 3 Bromobenzyl Piperazinomethanone

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis of 4-(3-Bromobenzyl)piperazinomethanone reveals several logical bond disconnections to identify plausible starting materials. The primary disconnections are the two C-N bonds involving the piperazine (B1678402) nitrogens.

Disconnection A (C-N Acyl Bond): Breaking the bond between the carbonyl carbon and the piperazine nitrogen suggests an acylation reaction. This leads to two key precursors: 1-(3-bromobenzyl)piperazine (B1270614) and a benzoylating agent, such as benzoyl chloride. This is a common and reliable strategy for forming the amide linkage.

Disconnection B (C-N Benzyl (B1604629) Bond): Cleavage of the bond between the benzyl group and the piperazine nitrogen points to an alkylation or reductive amination pathway. This approach would involve (phenyl)(piperazin-1-yl)methanone and a 3-bromobenzyl halide (e.g., 3-bromobenzyl bromide).

Further Disconnections of Intermediates:

1-(3-Bromobenzyl)piperazine: This intermediate can be disconnected at the C-N bond, leading back to piperazine and 3-bromobenzyl bromide.

(Phenyl)(piperazin-1-yl)methanone: This can be similarly disconnected to piperazine and benzoyl chloride.

These disconnections suggest a convergent synthesis where the piperazine core is first mono-functionalized with either the 3-bromobenzyl group or the phenyl methanone (B1245722) unit, followed by the addition of the second substituent. The choice between these routes often depends on the reactivity of the intermediates and the potential for side reactions, such as di-substitution.

Optimized Synthetic Routes to the Piperazine Core and Functionalization

The piperazine ring is a common heterocyclic motif found in many blockbuster drugs. mdpi.comresearchgate.netnih.gov While piperazine itself is commercially available, the synthesis of specifically substituted piperazine cores is an active area of research. Traditional methods often involve the cyclization of linear diamine precursors. researchgate.net More recent advances have focused on the C-H functionalization of the piperazine ring, allowing for the introduction of substituents directly onto the carbon skeleton, although N-substitution remains the most common approach for scaffolds like the target compound. mdpi.comresearchgate.netencyclopedia.pub

For the synthesis of 1,4-disubstituted piperazines, controlling the degree of substitution is critical. Mono-N-alkylation or mono-N-acylation can be challenging due to the competing di-substitution reaction. Several strategies are employed to achieve mono-functionalization:

Use of a Large Excess of Piperazine: Employing a significant excess of piperazine relative to the electrophile (alkyl halide or acyl chloride) statistically favors the mono-substituted product. The unreacted piperazine and the di-substituted byproduct must then be separated from the desired mono-substituted product.

Use of Protecting Groups: A more controlled approach involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group. Piperazine can be mono-protected to form 1-Boc-piperazine. The free secondary amine can then be functionalized, followed by the removal of the Boc group to allow for substitution at the other nitrogen. nih.govresearchgate.net

Flow Chemistry: Continuous flow chemistry offers precise control over stoichiometry and reaction time, which can significantly improve the selectivity for mono-alkylation. researchgate.net

Introduction of the 3-Bromobenzyl Moiety: Reaction Pathways and Conditions

The introduction of the 3-bromobenzyl group onto the piperazine nitrogen is typically achieved through nucleophilic substitution or reductive amination.

Nucleophilic Substitution: This is the most direct method, involving the reaction of piperazine (or a mono-substituted piperazine derivative) with a 3-bromobenzyl halide, such as 3-bromobenzyl bromide or chloride. nih.govgoogle.com

The reaction is generally performed in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. The choice of solvent and base can influence the reaction rate and yield.

Interactive Data Table: Conditions for N-Benzylation of Piperazine

BaseSolventTemperature (°C)Yield (%)Reference
K₂CO₃Acetonitrile (B52724)RefluxGood researchgate.net
DIPEAEthyl AcetateRoom TempGood researchgate.netnih.gov
PyridinePyridine (as solvent)RefluxVariable researchgate.net
NaHDMFRoom TempGood nih.gov

Assembly of the Phenyl Methanone Unit: Mechanistic Considerations and Selectivity

The phenyl methanone unit is installed via an acylation reaction, typically using benzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, is a robust method for forming amide bonds. byjus.comorganic-chemistry.orgwikipedia.org

Schotten-Baumann Reaction: This method involves reacting an amine with an acyl chloride in a two-phase system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base (typically sodium hydroxide). wikipedia.orglscollege.ac.in The base serves two crucial roles: it neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the unreacted amine, and it drives the equilibrium towards product formation. byjus.comorganic-chemistry.org

Mechanism:

Nucleophilic Attack: The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate. iitk.ac.in

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

Deprotonation: The resulting protonated amide is neutralized by the base present in the reaction mixture. byjus.com

The selectivity of the acylation is critical. If starting with piperazine, mono-acylation is desired. Similar to alkylation, using an excess of piperazine or a protecting group strategy can achieve this. If starting with 1-(3-bromobenzyl)piperazine, the reaction proceeds straightforwardly to the final 1,4-disubstituted product. ijpsr.comechemi.com

Exploration of Stereoselective Synthesis and Chiral Resolution Techniques

While the target compound, 4-(3-Bromobenzyl)piperazinomethanone, is achiral, the introduction of substituents on the carbon atoms of the piperazine ring would create chiral centers. The development of stereoselective syntheses for such piperazine derivatives is a significant goal in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. rsc.orgingentaconnect.com

Asymmetric Synthesis: Several strategies for the asymmetric synthesis of carbon-substituted piperazines have been developed:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the chiral piperazine core. rsc.orgingentaconnect.com

Catalytic Asymmetric Reactions: The use of chiral catalysts can induce enantioselectivity in the formation of the piperazine ring or its subsequent functionalization. For instance, palladium-catalyzed asymmetric allylic alkylation has been used to synthesize enantioenriched piperazin-2-ones, which can be reduced to chiral piperazines. rsc.orgnih.govnih.gov

Chiral Resolution: For racemic mixtures of chiral piperazine derivatives, separation of the enantiomers can be achieved through various resolution techniques:

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives). acs.org The resulting diastereomers often have different solubilities, allowing for their separation by crystallization. acs.orggoogle.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. nih.gov

Capillary Electrophoresis: This technique can be used for the chiral resolution of cationic piperazine derivatives using chiral selectors like cyclodextrins. researchgate.net

Novel Catalytic Systems and Sustainable Approaches in the Synthesis of 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE

Modern synthetic chemistry emphasizes the development of more sustainable and efficient catalytic systems.

Novel Catalytic Systems:

Palladium and Copper Catalysis: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds. These methods can be used for the N-arylation of piperazine. nih.gov While not directly applicable to the benzylation or benzoylation steps for the target compound, they are crucial for creating analogs with aryl substituents on the nitrogen atoms. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative, often more economical, catalytic system. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for C-H functionalization. This technology has been applied to the direct arylation and vinylation of C-H bonds on the piperazine ring, opening new avenues for creating structural diversity that is not limited to N-substitution. mdpi.comencyclopedia.pubbeilstein-journals.org

Sustainable and Green Chemistry Approaches: The principles of green chemistry aim to reduce the environmental impact of chemical synthesis. unibo.it

Alternative Energy Sources: Microwave irradiation and ultrasonication have been used to accelerate reactions, such as the Petasis reaction for synthesizing piperazine analogs, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net

Greener Solvents: The replacement of volatile and hazardous organic solvents with more environmentally benign alternatives is a key goal.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product minimizes waste. Reductive amination and catalytic hydroaminoalkylation are examples of atom-economical reactions. beilstein-journals.org

Organic Photocatalysts: To address the cost and potential toxicity of transition-metal catalysts, research is ongoing to develop purely organic photocatalysts that can promote similar transformations in a more sustainable manner. mdpi.com

By integrating these advanced methodologies, chemists can develop highly efficient, selective, and sustainable routes for the synthesis of 4-(3-Bromobenzyl)piperazinomethanone and its structurally diverse analogs for further investigation in drug discovery.

Chemical Transformations and Derivatization Strategies of 4 3 Bromobenzyl Piperazinomethanone

Elucidation of Reaction Mechanisms for Functional Group Interconversions on the Bromobenzyl Moieties

The bromobenzyl group is the primary site for sophisticated functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. researchgate.netjocpr.com These reactions are prized for their efficiency, mild conditions, and tolerance of various functional groups, making them ideal for complex molecule synthesis. nobelprize.org The aryl bromide acts as an electrophilic partner in these transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The general mechanism for these palladium-catalyzed reactions proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (R-X), inserting itself into the carbon-bromine bond to form a palladium(II) intermediate.

Transmetalation (for Suzuki, Negishi, etc.) or Migratory Insertion (for Heck): A nucleophilic coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center, displacing the bromide. nobelprize.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which re-enters the cycle. youtube.com

Key transformations at the bromobenzyl position include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or vinyl substituents. jocpr.comnobelprize.org

Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, yielding aniline (B41778) derivatives. youtube.com

Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds, leading to arylalkyne structures. jocpr.com

Heck Reaction: Coupling with alkenes to form new C-C bonds, resulting in substituted styrenyl derivatives. jocpr.com

Reaction NameCoupling PartnerBond FormedResulting Functional Group
Suzuki-Miyaura Aryl/Vinyl Boronic AcidC-CBiaryl / Aryl-alkene
Buchwald-Hartwig Amine (Primary/Secondary)C-NAryl Amine
Sonogashira Terminal AlkyneC-C (sp)Aryl Alkyne
Heck AlkeneC-C (sp²)Aryl-substituted Alkene
Stille OrganostannaneC-CBiaryl / Aryl-alkene
Negishi OrganozincC-CBiaryl / Aryl-alkene

Design and Synthesis of Analogues via Modifications of the Piperazine (B1678402) Ring

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to influence physicochemical properties like solubility and its role as a linker between different pharmacophoric groups. nih.govnih.gov Modifications to this ring are a key strategy for creating analogues of the parent compound. The synthesis of such analogues typically involves utilizing substituted piperazine precursors before the final N-benzylation and N-acylation steps.

Common synthetic routes to introduce diversity into the piperazine core include:

N-Alkylation and N-Arylation: The two nitrogen atoms of the piperazine ring allow for the introduction of a wide variety of substituents. nih.gov While the title compound already has both nitrogens substituted, analogues can be created by varying these substituents.

Substitution on the Carbon Backbone: Introducing substituents on the carbon atoms of the piperazine ring can create chiral centers and rigidify the conformation, which can be crucial for target binding. These derivatives are often synthesized from substituted diamine precursors.

The synthesis of piperazine-containing drugs often relies on robust methods such as reductive amination, nucleophilic substitution on alkyl halides, and Buchwald-Hartwig amination for N-aryl derivatives. nih.gov

Modification SiteType of ModificationSynthetic StrategyPotential Impact
Piperazine N-1 Variation of Benzyl (B1604629) GroupReductive amination with different substituted benzaldehydesAltering interaction with target pocket
Piperazine N-4 Variation of Acyl GroupAmide coupling with different substituted benzoyl chloridesModulating electronic properties and H-bonding
Piperazine C-2/C-3/C-5/C-6 Alkyl/Aryl SubstitutionSynthesis from pre-functionalized piperazine precursorsIntroducing chirality, conformational constraint

Diversification Strategies at the Phenyl Methanone (B1245722) System for Structure-Activity Relationship (SAR) Probes

Diversification of the phenyl methanone moiety is a critical strategy for developing structure-activity relationship (SAR) probes. researchgate.net By systematically altering the substituents on the phenyl ring, researchers can explore how changes in steric bulk, electronics (electron-donating vs. electron-withdrawing groups), and lipophilicity affect biological activity. nih.govnih.gov

The primary method for this diversification is amide bond formation . unimi.it This is typically achieved by reacting the 1-(3-bromobenzyl)piperazine (B1270614) intermediate with a library of substituted benzoic acids or their more reactive derivatives, such as acyl chlorides or esters. nih.gov

SAR Exploration Strategy:

Steric Effects: Introduce small (e.g., methyl), medium (e.g., isopropyl), and large (e.g., t-butyl) groups at the ortho, meta, and para positions of the phenyl ring.

Electronic Effects: Incorporate electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) and electron-withdrawing groups (e.g., -Cl, -F, -NO₂, -CF₃). mdpi.com

Hydrophilicity/Lipophilicity: Add polar groups (e.g., -OH, -SO₂NH₂) or non-polar groups (e.g., alkyl chains) to modulate the compound's solubility and membrane permeability.

Position on Phenyl RingSubstituentProperty ModifiedRationale for SAR
Para (4-position) -OCH₃Electronic (Donating)Probing for H-bond acceptor/donor interactions
Para (4-position) -CF₃Electronic (Withdrawing), LipophilicExploring impact of strong electron withdrawal
Meta (3-position) -ClElectronic (Withdrawing), StericInvestigating positional steric and electronic effects
Ortho (2-position) -CH₃StericAssessing tolerance for steric bulk near the amide bond

Development of Multi-Component Reactions and Parallel Synthesis Methodologies for Compound Libraries

To efficiently explore the vast chemical space around the 4-(3-bromobenzyl)piperazinomethanone scaffold, high-throughput synthesis techniques are employed. Multi-component reactions (MCRs) and parallel synthesis are powerful tools for the rapid generation of large, diverse compound libraries. nih.govrug.nl

Multi-Component Reactions (MCRs): These are one-pot reactions where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials. rroij.com MCRs like the Ugi or Petasis reactions could be adapted to build the core structure or add complexity in a single step, offering high atom economy and efficiency. nih.govnih.gov

Parallel Synthesis: This methodology involves the simultaneous synthesis of a large number of compounds in a spatially separated manner (e.g., in a 96-well plate). For this scaffold, a parallel approach could involve reacting a set of substituted benzyl halides with piperazine, followed by acylation with a library of diverse benzoyl chlorides. This allows for the rapid creation of a matrix of analogues for screening. nih.gov

A hypothetical parallel synthesis workflow could be:

Plate 1: Dispense piperazine into all wells.

Plate 1: Add a different substituted benzyl bromide to each column. React to form a library of N-benzylpiperazines.

Plate 2: Transfer the products from Plate 1.

Plate 2: Add a different substituted benzoyl chloride to each row. React to form the final product library.

Chemo-, Regio-, and Stereoselective Functionalizations of the 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE Framework

Achieving selectivity is paramount when modifying a multifunctional molecule like 4-(3-bromobenzyl)piperazinomethanone. mdpi.com

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. The aryl bromide on the benzyl ring is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-H bonds on the other aromatic ring or the amide bond. nih.gov This allows for precise modification at the bromobenzyl position without affecting other parts of the molecule.

Regioselectivity: This is the control of which position on a molecule reacts. For example, if the phenyl methanone ring were substituted with multiple reactive sites, a regioselective reaction would target only one of them. For the parent compound, the primary regioselective challenge lies in distinguishing between potentially reactive C-H bonds during C-H activation reactions.

Stereoselectivity: The parent molecule is achiral. However, stereoselectivity becomes crucial if chiral centers are introduced, for instance, by adding substituents to the carbon backbone of the piperazine ring. nih.gov Synthesizing a specific enantiomer or diastereomer would require the use of chiral catalysts, auxiliaries, or starting materials. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Research Validation of 4 3 Bromobenzyl Piperazinomethanone

High-Resolution Mass Spectrometry (HRMS) for Definitive Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 ppm), HRMS allows for the calculation of a unique molecular formula.

For 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE, with a chemical formula of C18H19BrN2O, the theoretical exact mass of the protonated molecule ([M+H]+) can be calculated. The presence of bromine is particularly noteworthy, as its two major isotopes, 79Br and 81Br, have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da, which serves as a clear indicator for the presence of a single bromine atom in the molecule.

An HRMS analysis using a technique like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be expected to yield a spectrum with the data presented in the table below. The experimental m/z value's close agreement with the calculated value would provide strong evidence for the proposed molecular formula.

AttributeExpected Value
Molecular Formula C18H19BrN2O
Ion [M+H]+
Calculated Exact Mass (79Br) 359.0757
Calculated Exact Mass (81Br) 361.0736
Required Mass Accuracy < 5 ppm

Comprehensive Structural Elucidation using Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and stereochemistry of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete structural assignment of 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE.

1D NMR (1H and 13C):

1H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons of the 3-bromobenzyl and phenyl rings, the benzylic methylene (B1212753) protons, and the protons of the piperazine (B1678402) ring. The integration of these signals would correspond to the number of protons in each environment.

13C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl).

Expected 1H and 13C NMR Chemical Shifts:

Protons (1H)Expected Chemical Shift (ppm)Carbons (13C)Expected Chemical Shift (ppm)
Phenyl-H7.20-7.50Phenyl-C125-135
3-Bromobenzyl-H7.10-7.603-Bromobenzyl-C122-140
Benzylic CH2~3.50Benzylic CH2~62
Piperazine-H2.40-3.80Piperazine-C42-53
Carbonyl C=O~170

2D NMR for Connectivity Mapping:

Multi-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to map the connectivity within the 3-bromobenzyl and phenyl aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton and carbon assignments for the methylene and aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting the different fragments of the molecule. For instance, correlations would be expected between the benzylic protons and carbons of the 3-bromobenzyl ring and the adjacent piperazine carbon, and between the piperazine protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining the molecule's preferred conformation in solution.

Vibrational Spectroscopy (Infrared and Raman) for Confirmation of Key Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy:

The IR spectrum of 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE would be dominated by a strong absorption band corresponding to the stretching of the carbonyl (C=O) group of the methanone (B1245722) moiety. Other key absorptions would include those for the aromatic C-H stretching, aliphatic C-H stretching of the piperazine and benzyl (B1604629) groups, C-N stretching of the piperazine ring, and the C-Br stretching.

Raman Spectroscopy:

Raman spectroscopy, being complementary to IR, would also be valuable for confirming the molecular structure. Aromatic ring vibrations often give rise to strong Raman signals. The C-Br stretching vibration, while sometimes weak in the IR spectrum, can be more prominent in the Raman spectrum. researchgate.net

Expected Vibrational Frequencies:

Functional GroupTechniqueExpected Wavenumber (cm-1)Intensity
Aromatic C-H StretchIR, Raman3000-3100Medium
Aliphatic C-H StretchIR, Raman2850-3000Medium
Carbonyl (C=O) StretchIR1630-1680Strong
Aromatic C=C StretchIR, Raman1450-1600Medium-Strong
C-N StretchIR1100-1300Medium
C-Br StretchRaman500-650Medium

X-ray Crystallography for Precise Solid-State Molecular Structure Determination and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths and bond angles for all atoms in the molecule.

The conformation of the molecule in the solid state, including the torsion angles and the puckering of the piperazine ring.

Information about intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces, which dictate the crystal packing.

This technique would provide the most definitive structural proof for the compound, complementing the data obtained from solution-state NMR.

Advanced Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment, Impurity Profiling, and Isomer Separation

Chromatographic techniques are essential for determining the purity of a compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC is a robust and widely used technique for the analysis of non-volatile compounds like 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer, would be suitable for assessing the purity of the compound. nih.govresearchgate.netjocpr.com A UV detector would be appropriate for detection, given the presence of the aromatic chromophores. Method validation would be necessary to establish linearity, accuracy, precision, and limits of detection and quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the target compound may have limited volatility, GC-MS could be employed for the analysis of potential volatile impurities or related substances. ikm.org.mymdma.chresearchgate.netscholars.directsemanticscholar.org The gas chromatograph would separate the components of a sample, and the mass spectrometer would provide mass spectra for each component, aiding in their identification. The mass spectrum of the parent compound would show a molecular ion peak and characteristic fragmentation patterns that can be used for structural confirmation. ikm.org.my

These chromatographic methods are crucial for ensuring the quality and integrity of the research compound, providing confidence that the observed properties are due to the target molecule and not to the presence of impurities.

Computational Chemistry and Theoretical Investigations of 4 3 Bromobenzyl Piperazinomethanone

Quantum Mechanical (QM) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Quantum mechanical (QM) calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. Methods such as Density Functional Theory (DFT) are commonly used to determine optimized molecular geometry, energy levels of frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. Conversely, a small gap indicates a molecule is more prone to chemical reactions.

Furthermore, QM calculations can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions, such as hydrogen bonding. Other computed properties, including dipole moment, polarizability, and various thermodynamic parameters, contribute to a comprehensive understanding of the molecule's physicochemical characteristics.

Computed PropertyPredicted ValueSignificance
Molecular Weight373.29 g/mol Basic physical property of the molecule.
XLogP3-AA3.9Indicates lipophilicity, relevant for membrane permeability.
Hydrogen Bond Donor Count0The molecule cannot donate hydrogen bonds.
Hydrogen Bond Acceptor Count2The carbonyl oxygen and piperazine (B1678402) nitrogen can accept hydrogen bonds.
Rotatable Bond Count4Relates to the conformational flexibility of the molecule.
Exact Mass372.08373 DaPrecise mass used in mass spectrometry analysis.
Topological Polar Surface Area (TPSA)23.5 ŲPredicts transport properties such as intestinal absorption.

This table presents typical physicochemical properties that can be calculated using computational methods. The values are illustrative for a molecule of this class.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis in Different Environments

While QM calculations typically focus on a single, energy-minimized static structure, molecules in reality are dynamic and adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By simulating these movements, MD can explore the conformational landscape of 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE, revealing its flexibility and preferred shapes in different environments, such as in a vacuum or solvated in water.

Key analyses performed on MD simulation trajectories include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). RMSD tracks the average deviation of the molecule's backbone atoms from a reference structure over time, indicating the stability of the simulation and whether the molecule has reached an equilibrium state. nih.gov RMSF, on the other hand, measures the fluctuation of individual atoms or residues, highlighting the more flexible regions of the molecule. nih.gov Such simulations are crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site. researchgate.net

Simulation ParameterTypical Value/SettingPurpose
Force FieldAMBER, CHARMMDefines the potential energy function for the system's atoms.
System EnvironmentIn Vacuum, Water (Explicit/Implicit)Simulates the molecule in different physiological or theoretical conditions.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature. researchgate.net
Temperature298 K (25 °C)Simulates conditions relevant to biological systems. researchgate.net
Simulation Time50-100 nsDuration of the simulation to allow for adequate conformational sampling.
AnalysisRMSD, RMSF, Radius of GyrationMetrics used to assess stability, flexibility, and compactness.

This table outlines typical parameters for conducting Molecular Dynamics simulations.

In Silico Prediction of Potential Biological Target Interactions and Binding Modes via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). mdpi.com This method is instrumental in identifying potential biological targets for 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE and elucidating its binding mode at the atomic level. The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" for each pose, which estimates the binding affinity.

For phenylpiperazine derivatives, potential targets could include enzymes or receptors involved in various signaling pathways. mdpi.com For instance, related phenyl(piperazin-1-yl)methanone structures have been investigated as inhibitors of monoacylglycerol lipase (B570770) (MAGL). nih.gov Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. These insights are fundamental for structure-based drug design, allowing for modifications to the ligand's structure to improve its potency and selectivity. nih.gov

Potential TargetDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Monoacylglycerol Lipase (MAGL)-8.5SER122, TYR194Hydrogen Bond, Hydrophobic
Dopamine (B1211576) D2 Receptor-9.2ASP114, PHE389Ionic Bond, Pi-Pi Stacking
Tyrosinase-7.9HIS244, SER282Metal Coordination, Hydrogen Bond
Topoisomerase II-8.1ARG485, GLU506Hydrogen Bond, Hydrophobic

This table presents hypothetical molecular docking results for 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE against plausible biological targets to illustrate the type of data generated.

Computational Assessment of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Lead Optimization

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. In silico models provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate. mdpi.com These predictions help identify potential liabilities, such as poor oral bioavailability or rapid metabolism, that could terminate a drug's development. researchgate.net

Various computational tools and web servers are used to calculate key ADME-related descriptors. These include predictions of intestinal absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes responsible for metabolism, and potential for P-glycoprotein (P-gp) substrate or inhibition. mdpi.com Additionally, models assess compliance with empirical rules for drug-likeness, such as Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans. mdpi.com

ADME PropertyPredicted OutcomeImplication for Drug Development
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityHighSuggests good potential for passive diffusion across the intestinal wall.
Distribution
Blood-Brain Barrier (BBB) PermeantYesThe compound may cross into the central nervous system.
P-glycoprotein SubstrateNoNot likely to be actively removed from cells by this efflux pump.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions with other drugs metabolized by this enzyme.
CYP3A4 InhibitorNoLower risk of interactions with drugs metabolized by the most common CYP enzyme.
Excretion
Total Clearance (log ml/min/kg)LowSuggests a potentially longer half-life in the body.
Drug-Likeness
Lipinski's Rule of FiveObeys (0 violations)The compound has physicochemical properties consistent with known oral drugs. mdpi.com

This table shows an example of a predicted ADME profile for a research compound, based on common in silico models.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE Analogues based on in vitro Data

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com To develop a QSAR model for analogues of 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE, a dataset of structurally similar compounds with experimentally determined biological activity (e.g., IC50 values from an in vitro assay) is required. nih.gov

For each compound in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode various aspects of the molecule, including physicochemical (e.g., logP), electronic (e.g., partial charges), and topological (e.g., molecular connectivity) properties. Statistical methods, such as multiple linear regression or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity. nih.govnih.gov A validated QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the synthesis of the most promising compounds and guiding lead optimization. frontiersin.org

Statistical ParameterValueInterpretation
R² (Coefficient of Determination)0.85Indicates that 85% of the variance in the biological activity is explained by the model.
Q² (Cross-Validated R²)0.72A measure of the model's predictive ability, obtained through internal validation.
R²_pred (External Validation)0.78A measure of the model's predictive power on an external test set of compounds.
Example QSAR Equation pIC50 = 0.65ClogP - 0.21TPSA + 0.05*MW - 2.34A hypothetical equation where pIC50 is predicted from calculated descriptors.

This table presents typical statistical validation parameters for a QSAR model and an illustrative equation.

Exploration of Biological Interactions and Mechanistic Pathways of 4 3 Bromobenzyl Piperazinomethanone in Vitro

Design and Implementation of High-Throughput in vitro Screening Assays for Target Identification

The initial identification of therapeutic targets for novel chemical entities often relies on high-throughput in vitro screening (HTS) assays. For piperazine-based compound libraries, HTS is instrumental in rapidly assessing their biological activity against a wide array of potential targets. The process typically involves screening these compounds against panels of enzymes, receptors, and whole cells to identify "hits"—compounds that exhibit a desired biological effect. For instance, the discovery of piperazine-based tyrosinase inhibitors and CCR5 antagonists often originates from screening campaigns where libraries of these derivatives are tested for their ability to modulate the activity of these specific targets. berkeley.eduunica.it These primary screens are followed by more focused secondary assays to confirm activity and determine the potency and mechanism of action for lead compounds.

Biochemical Characterization of Enzyme Inhibition or Activation Profiles

Biochemical assays are crucial for characterizing the direct interaction between a compound and a purified enzyme. Piperazine (B1678402) derivatives have demonstrated significant inhibitory activity against several enzyme families. A notable target is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Studies on various (4-benzylpiperazin-1-yl)(phenyl)methanone analogs show potent, competitive inhibition of tyrosinase from Agaricus bisporus (AbTYR). nih.govresearchgate.net The inhibitory concentration (IC₅₀) values for these compounds are often in the low micromolar to nanomolar range, indicating high potency. unica.it For example, the introduction of specific substituents on the benzoyl and benzyl (B1604629) rings, such as nitro and chloro groups, has been shown to enhance inhibitory activity significantly. unica.itnih.gov The compound [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone was found to be approximately 100 times more active than the reference compound kojic acid. unica.itnih.govresearchgate.net

Kinetic studies have elucidated that many of these piperazine derivatives act as competitive inhibitors, suggesting they bind directly to the active site of the tyrosinase enzyme. nih.govmdpi.com Beyond tyrosinase, other research has explored the role of piperazine-containing compounds as inhibitors of topoisomerases, enzymes critical for DNA replication, making them potential anticancer agents. nih.gov

Receptor Binding Studies and Elucidation of Ligand-Target Interactions in vitro

Receptor binding assays are employed to determine the affinity and selectivity of a compound for a specific receptor. Piperazine-based structures have been identified as potent antagonists for several G protein-coupled receptors (GPCRs), including the C-C chemokine receptor type 5 (CCR5), which is a critical co-receptor for HIV-1 entry into host cells. nih.govnih.gov Optimization of lead compounds has led to the discovery of highly selective CCR5 antagonists with excellent potency. berkeley.edunih.gov The nature and size of the substituent on the benzyl portion of the molecule are key factors in controlling receptor selectivity and potency. berkeley.edunih.gov

In addition to GPCRs, piperazine derivatives have been investigated as antagonists for ion channels, such as the N-methyl-D-aspartate (NMDA) receptor. nih.gov Structure-activity relationship (SAR) studies on compounds like (2S,3R)-1-(biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD) and its analogs have shown that modifications to the aromatic rings can significantly alter affinity and selectivity for different NMDA receptor subunits (NR2A, NR2B, NR2C, NR2D). nih.gov These studies utilize radioligand binding assays with recombinant receptors expressed in systems like Xenopus oocytes to quantify ligand-target interactions. nih.gov

Investigation of Cellular Mechanisms of Action in vitro in Relevant Cell-Based Models

Following biochemical and receptor binding assays, cell-based models are used to investigate a compound's mechanism of action in a more biologically relevant context.

The potent tyrosinase inhibitory activity of piperazine derivatives observed in biochemical assays translates to cellular effects. In B16F10 melanoma cell lines, which are commonly used to study melanogenesis, active piperazine compounds have been shown to reduce cellular tyrosinase activity and subsequent melanin production. nih.govnih.gov Importantly, these anti-melanogenic effects are often observed at concentrations that are non-toxic to the cells, as confirmed by cytotoxicity assays like the MTT assay. nih.govresearchgate.net Docking studies further support these findings, suggesting a direct binding mode of the inhibitors within the active site of both mushroom and modeled human tyrosinase. nih.govresearchgate.net

The CCR5 antagonism of piperazine-based compounds has been validated in cellular models of HIV-1 infection. These compounds act as potent inhibitors of HIV-1 entry into target cells, such as peripheral blood mononuclear cells (PBMCs). nih.gov By binding to the CCR5 co-receptor, they prevent the conformational changes required for the fusion of the viral and cellular membranes, effectively blocking viral replication at an early stage. nih.govnih.gov The development of these antagonists has led to compounds with high selectivity for CCR5 over other receptors, such as muscarinic receptors, which is a critical factor for a favorable therapeutic profile. berkeley.edunih.gov

A broad range of piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. derpharmachemica.com These compounds have shown efficacy against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. derpharmachemica.comnih.govresearchgate.net The antimicrobial activity is typically assessed using methods like disc diffusion and by determining the minimum inhibitory concentration (MIC). nih.gov

Different structural modifications to the piperazine core result in varied spectrums of activity. For example, certain trimethoxyphenyl piperazine derivatives have demonstrated moderate to good activity against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal species such as Aspergillus niger and Candida albicans. derpharmachemica.comresearchgate.net The proposed mechanisms for their antimicrobial action can vary; some studies suggest that these compounds may act as efflux pump inhibitors, which can restore the efficacy of other antibiotics against resistant bacteria. derpharmachemica.com Other research points towards the inhibition of essential microbial enzymes, such as enoyl-ACP reductase, which is involved in fatty acid biosynthesis. mdpi.com

Data Tables

Table 1: In vitro Tyrosinase Inhibitory Activity of Selected Piperazine Analogs

CompoundSubstituentsTarget EnzymeIC₅₀ (µM)Inhibition TypeReference
Analog 14-fluorobenzyl, 3-chloro-2-nitro-phenylAgaricus bisporus Tyrosinase0.18Competitive nih.gov, researchgate.net, unica.it
Analog 24-fluorobenzyl, 4-nitro-phenylAgaricus bisporus Tyrosinase1.71Not specified unica.it
Analog 34-fluorobenzyl, 2-amino-phenylAgaricus bisporus Tyrosinase3.74Not specified unica.it
Kojic AcidReference CompoundAgaricus bisporus Tyrosinase17.76Competitive nih.gov, unica.it

Table 2: In vitro Antimicrobial Activity of Selected Piperazine Derivatives

Derivative ClassTest OrganismActivity LevelReference
Trimethoxyphenyl PiperazinesAspergillus niger (Fungus)Good derpharmachemica.com
Trimethoxyphenyl PiperazinesStaphylococcus aureus (Gram +)Moderate derpharmachemica.com
Trimethoxyphenyl PiperazinesEscherichia coli (Gram -)Moderate derpharmachemica.com
Benzimidazole-Benzofuran AnalogsBacillus subtilis (Gram +)Potent nih.gov
Benzimidazole-Benzofuran AnalogsCandida albicans (Fungus)Potent nih.gov
N,N′-bis(1,3,4-thiadiazole) PiperazinesEscherichia coli (Gram -)Significant mdpi.com

Elucidation of Anti-inflammatory Pathways and Cytokine Modulation in vitro

The anti-inflammatory potential of compounds structurally related to 4-(3-bromobenzyl)piperazinomethanone has been investigated, pointing toward specific molecular pathways. Studies on novel ferrocenyl(piperazine-1-yl)methanone-based derivatives show potent activity in macrophage models, suggesting a primary mechanism involving the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. nih.govresearchgate.net

In in vitro assays using RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), these related piperazine compounds demonstrated a significant, dose-dependent reduction in the production of nitric oxide (NO). nih.gov This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade. nih.govresearchgate.net The underlying mechanism appears to be the suppression of the LPS-induced TLR4/NF-κB signaling pathway, which is a critical upstream regulator of iNOS, COX-2, and various pro-inflammatory cytokines. nih.govnih.gov By inhibiting this pathway, the compounds effectively reduce the expression of these inflammatory mediators.

Further studies on other piperazine and piperidine (B6355638) derivatives have corroborated their anti-inflammatory properties, showing inhibition of protein denaturation and proteinase activity, which are hallmarks of inflammatory processes. nih.govinnovareacademics.in

Compound ClassCell LineKey FindingsMechanism of Action
Ferrocenyl(piperazine-1-yl)methanoneRAW246.7 MacrophagesPotent inhibition of NO production (IC50 = 7.65 µM). nih.govInhibition of LPS-induced TLR4/NF-κB signaling pathway. nih.govresearchgate.net
Ferrocenyl(piperazine-1-yl)methanoneRAW246.7 MacrophagesSignificant inhibition of iNOS and COX-2 production. nih.govDownregulation of key inflammatory enzymes. nih.gov
4-Benzylpiperidine-Dose-dependent inhibition of heat-induced albumin denaturation. innovareacademics.inProtein stabilization. innovareacademics.in
4-Benzylpiperidine-Dose-dependent proteinase inhibitory activity. innovareacademics.inInhibition of proteolytic enzymes. innovareacademics.in

Analysis of Radioprotective Mechanisms in Cell-Based Models

The piperazine scaffold is a core component of novel compounds developed as potential radioprotective agents. In vitro studies on a series of 1-(2-hydroxyethyl)piperazine derivatives have demonstrated significant protective effects against damage induced by ionizing radiation in human cell lines. rsc.orgnih.govrsc.org

The primary mechanism of radioprotection appears to be the mitigation of DNA damage and the inhibition of radiation-induced apoptosis. nih.govresearchgate.net The efficacy of these compounds has been quantified using the dicentric chromosome assay (DCA), a gold standard for measuring cytogenetic damage. rsc.org In this assay, certain piperazine derivatives significantly reduced the frequency of dicentric chromosomes in peripheral blood mononuclear cells (PBMCs) and MOLT-4 lymphoblastic leukemia cells exposed to gamma radiation. rsc.orgrsc.org

These findings indicate that the compounds can protect cellular DNA from the damaging effects of radiation. rsc.org Furthermore, some derivatives have been shown to protect human cells from radiation-induced apoptosis, potentially through interactions with the Bcl-2 protein family, which are key regulators of programmed cell death. researchgate.net The exploration of these compounds in relation to PUMA-dependent apoptosis pathways suggests a complex mechanism of action in preventing cell death following radiation exposure. rsc.org

Compound ClassCell-Based ModelAssessed EndpointKey Findings
1-(2-hydroxyethyl)piperazine derivativesMOLT-4 lymphoblastic leukemia cellsCell Viability (Annexin V/PI staining)Protection against radiation-induced apoptosis. rsc.orgnih.gov
1-(2-hydroxyethyl)piperazine derivativesPeripheral Blood Mononuclear Cells (PBMCs)DNA Damage (Dicentric Chromosome Assay)Significant reduction in dicentric chromosome formation post-irradiation. rsc.org
Substituted PiperazinesHuman Cell LinesCell SurvivalEnhanced cell survival following exposure to ionizing radiation. nih.gov
Substituted Piperazines-Interaction with Bcl-2Potential interaction with anti-apoptotic proteins. researchgate.net

Assessment of Selectivity and Off-Target Interactions in Complex Biological Systems in vitro

The piperazine ring is a common pharmacophore found in numerous biologically active compounds, which can lead to interactions with a wide range of molecular targets. This promiscuity necessitates a thorough assessment of selectivity and potential off-target effects for any new piperazine-containing compound.

Radioligand binding assays on various piperazine derivatives have revealed affinities for multiple receptor systems. For example, 3-Trifluoromethylphenylpiperazine (TFMPP) shows affinity for several serotonin (B10506) (5-HT) receptor subtypes, including 5-HT1B, 5-HT2A, and 5-HT2C, acting as an agonist at most of these sites. wikipedia.org In contrast, another piperazine derivative, L-765,314, has been identified as a potent and highly selective antagonist for the α1b adrenergic receptor, with significantly lower affinity for the α1a and α1d subtypes. medchemexpress.comnih.gov

Screening campaigns have also identified piperazine-based compounds with high affinity for sigma receptors (S1R and S2R), which are involved in a variety of cellular signaling pathways. nih.gov The binding profile often depends on the specific substitutions on the piperazine core, which dictates the affinity and selectivity for different receptors. nih.gov The potential for a compound like 4-(3-bromobenzyl)piperazinomethanone to interact with these or other off-target receptors, such as dopamine (B1211576) or muscarinic receptors, cannot be discounted without specific screening. Such off-target binding could lead to unintended biological effects.

Example CompoundTarget Receptor(s)Binding Affinity (Ki or IC50)Functional Activity
L-765,314Human α1b Adrenergic ReceptorKi = 2.0 nM medchemexpress.comPotent, Selective Antagonist medchemexpress.com
L-765,314Human α1a Adrenergic ReceptorKi = 420 nM medchemexpress.comLow Affinity
3-Trifluoromethylphenylpiperazine (TFMPP)5-HT2C ReceptorKi = 62 nM wikipedia.orgFull Agonist wikipedia.org
3-Trifluoromethylphenylpiperazine (TFMPP)5-HT1B ReceptorKi = 30-132 nM wikipedia.orgFull Agonist wikipedia.org
Haloperidol (Reference Piperidine)Sigma 1 Receptor (S1R)Ki = 2.5 nM nih.govReference Ligand
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma 1 Receptor (S1R)Ki = 3.2 nM nih.govAgonist nih.gov

Structure Activity Relationship Sar Studies of 4 3 Bromobenzyl Piperazinomethanone and Its Analogues

Systematic Modifications of the Bromobenzyl Moiety and Their Quantitative Impact on Biological Interactions in vitro

The bromobenzyl group is a key pharmacophoric feature that significantly influences the biological activity of this class of compounds. Modifications to this moiety, including the position of the bromine atom and the introduction of other substituents on the benzyl (B1604629) ring, have been shown to have a quantitative impact on in vitro biological interactions.

The position of the halogen substituent on the benzyl ring is crucial for target affinity. For instance, in a series of related compounds, the presence of a halogen, such as fluorine, on the phenyl moiety attached to the piperazine (B1678402) ring was found to be essential for inhibitory effects on certain transporters. frontiersin.org While direct data on the 3-bromo position for this specific compound is limited, SAR studies on analogous structures often reveal that positional isomerism of halogen substituents can dramatically alter binding affinity and efficacy. For example, moving a substituent from the 2-position to the 3- or 4-position on a phenyl ring can change the electronic distribution and steric profile of the molecule, thereby affecting its interaction with the binding pocket of a receptor or enzyme. mdpi.com

To illustrate the quantitative impact of such modifications, the following interactive table presents hypothetical in vitro data based on common trends observed in SAR studies of similar piperazine derivatives.

Compound Modification on Benzyl Ring Target Binding Affinity (Ki, nM) In vitro Efficacy (IC50, µM)
1 3-Bromo (Parent Compound)150.5
2 4-Bromo251.2
3 2-Bromo502.8
4 3-Chloro200.8
5 3-Fluoro180.6
6 3-Methyl453.5
7 3-Methoxy605.1
8 Unsubstituted10010.0

This data is illustrative and intended to demonstrate the principles of SAR.

Influence of Substitutions on the Piperazine Ring on Target Binding Affinity and Observed in vitro Efficacy

The piperazine ring serves as a central scaffold and its substitution can profoundly affect the pharmacological properties of the molecule. researchgate.netnih.govnih.gov Modifications on the piperazine ring can alter its conformation, basicity, and the spatial orientation of the flanking benzyl and benzoyl groups. researchgate.net

Introducing substituents on the carbon atoms of the piperazine ring can have significant steric and conformational effects. For example, the addition of methyl or dimethyl groups can restrict the flexibility of the ring, potentially locking it into a more bioactive conformation. nih.gov Such substitutions can also influence the molecule's ability to penetrate the blood-brain barrier, a key consideration for centrally acting agents. researchgate.net In some series of piperazino-3-phenylindans, potent D1 and D2 antagonism in vivo was observed with small substituents in the 2-position of the piperazine ring, such as 2-methyl or 2,2-dimethyl groups. nih.gov

The nitrogen atoms of the piperazine ring are also key points for modification, although in the parent compound one is acylated and the other is benzylated. In broader classes of piperazine derivatives, the nature of the substituents on the nitrogen atoms can modulate pharmacokinetic properties like lipophilicity and metabolic stability. researchgate.net The basicity of the piperazine nitrogen is a critical factor in the interaction with many biological targets, particularly receptors that have an anionic site. nih.gov

The following interactive table provides a hypothetical representation of how substitutions on the piperazine ring could influence biological activity.

Compound Modification on Piperazine Ring Target Binding Affinity (Ki, nM) In vitro Efficacy (IC50, µM)
1 Unsubstituted (Parent Compound)150.5
9 2-Methyl100.3
10 2,2-Dimethyl120.4
11 3-Methyl301.5
12 N-Oxide20025.0

This data is illustrative and intended to demonstrate the principles of SAR.

Role of the Phenyl Methanone (B1245722) Unit's Electronic and Steric Properties in Molecular Recognition

SAR studies on related compounds have shown that introducing electron-withdrawing or electron-donating groups on the phenyl ring of the methanone moiety can fine-tune the biological activity. For example, in a series of tyrosinase inhibitors, modifications on a similar arylic tail led to the optimization of the parent compound. unica.it Electron-donating groups, for instance, can increase the electron density on the carbonyl oxygen, potentially enhancing its hydrogen bonding capability. Conversely, bulky substituents on the phenyl ring can introduce steric hindrance, which may either be detrimental or beneficial depending on the topology of the target's binding pocket.

The following interactive table illustrates the potential effects of modifying the phenyl methanone unit.

Compound Modification on Phenyl Methanone Ring Target Binding Affinity (Ki, nM) In vitro Efficacy (IC50, µM)
1 Unsubstituted (Parent Compound)150.5
13 4-Fluoro120.4
14 4-Methoxy220.9
15 4-Nitro351.8
16 2-Methyl402.5
17 Biphenyl-4-yl80.2

This data is illustrative and intended to demonstrate the principles of SAR. Compound 17 is based on a known analogue, Biphenyl-4-yl[4-(3-bromobenzyl)piperazin-1-yl]methanone. nih.gov

Investigation of Positional Isomerism and Stereochemical Effects on SAR

Positional isomerism, as discussed in section 7.1 with respect to the bromobenzyl moiety, is a critical factor in determining the SAR of these compounds. The relative positions of substituents on the aromatic rings dictate the molecule's shape and electronic properties, which in turn affect its fit and interaction with a biological target.

Stereochemistry can also play a pivotal role, particularly when chiral centers are introduced, for instance, by substitution on the piperazine ring. researchgate.net Different enantiomers of a chiral molecule can exhibit distinct pharmacological profiles, with one enantiomer often being significantly more potent or having a different mode of action than the other. researchgate.netnih.gov This stereoselectivity arises from the three-dimensional nature of biological targets, which can preferentially bind one stereoisomer over another. While the parent compound "4-(3-BROMOBENZYL)PIPERAZINOMETHANONE" is achiral, the introduction of substituents on the piperazine ring could create stereocenters, necessitating the investigation of individual stereoisomers to fully understand the SAR.

Identification of Key Pharmacophoric Elements and Strategies for Lead Optimization based on in vitro Data

Based on the analysis of SAR data from analogues, several key pharmacophoric elements can be identified for this class of compounds. A pharmacophore model for N-Aryl and N-Heteroaryl piperazine antagonists, for example, consisted of a positive nitrogen center, a donor atom center, two acceptor atom centers, and two hydrophobic groups. nih.gov For the present class of compounds, the key elements likely include:

A hydrophobic region corresponding to the bromobenzyl group.

A second hydrophobic region provided by the phenyl methanone unit.

A hydrogen bond acceptor in the form of the carbonyl oxygen.

A basic nitrogen atom within the piperazine ring (though its basicity is modulated by the adjacent acyl and benzyl groups).

Strategies for lead optimization based on in vitro data would involve systematically modifying the parent structure to enhance its interaction with these pharmacophoric features on the target. This could include:

Exploring a wider range of substituents on both the bromobenzyl and phenyl methanone rings to probe the electronic and steric requirements of the binding site.

Introducing conformational constraints , such as through substitution on the piperazine ring, to lock the molecule in its most active conformation. nih.gov

Bioisosteric replacement of key functional groups to improve pharmacokinetic properties while maintaining or enhancing biological activity. For instance, replacing the phenyl methanone with a different heterocyclic group could alter the molecule's properties. nih.gov

These optimization strategies, guided by comprehensive in vitro testing, are essential for developing more potent and selective drug candidates.

Future Research Directions and Emerging Academic Applications of 4 3 Bromobenzyl Piperazinomethanone

Development of 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE as Chemical Probes for Elucidating Biological Pathways

Chemical probes are essential small-molecule tools used to study and manipulate biological systems, particularly protein function. rsc.org For a compound to serve as a high-quality chemical probe, it must exhibit potent and selective interaction with its intended biological target. The piperazine (B1678402) heterocycle is a common feature in a vast number of biologically active compounds, suggesting that derivatives like 4-(3-bromobenzyl)piperazinomethanone could interact with a range of biological targets. mdpi.comresearchgate.net

Future research could focus on screening this compound against various enzyme and receptor panels to identify specific, high-affinity interactions. Once a target is identified, the compound could be optimized to enhance its selectivity and potency. The introduction of reporter tags or reactive groups to the core structure could transform it into a valuable probe for target identification and validation, enabling researchers to investigate the roles of specific proteins in complex cellular signaling pathways. bayer.com The development of such probes would be instrumental in fundamental biology and could lay the groundwork for new therapeutic strategies.

Research StepObjectiveRationale
Target Identification Screen the compound against a broad range of biological targets (e.g., kinases, GPCRs, ion channels).The piperazine scaffold is known to interact with diverse biological targets. rsc.org
Probe Optimization Synthesize analogues to improve potency, selectivity, and cellular permeability.Fine-tuning the structure is crucial for creating a reliable tool for biological investigation. rsc.org
Functionalization Introduce functional groups (e.g., biotin, fluorescent dyes, photo-affinity labels).Enables target pull-down, visualization, and covalent labeling for pathway elucidation.
In Vitro/In Vivo Validation Characterize the probe's mechanism of action in cellular and animal models.Confirms the probe's utility and specificity in a biological context.

Exploration of the Compound and Its Derivatives in Materials Science and Organic Electronics Research

The application of organic molecules in materials science, particularly in organic electronics, is a rapidly expanding field. Research has indicated that the piperazine ring can serve as a promising building block for materials with unique photophysical properties, such as aggregation-induced emission (AIE). rsc.org AIE materials are non-emissive in solution but become highly fluorescent upon aggregation, making them suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

The unique electronic properties and chair conformation of the piperazine moiety can help suppress non-radiative decay pathways in the aggregated state, leading to enhanced emission. rsc.org Future studies could explore the potential of 4-(3-bromobenzyl)piperazinomethanone and its derivatives as AIE-active materials. The presence of the bromo- and phenyl- substituents provides opportunities for tuning the electronic and steric properties of the molecule, which could modulate its emission characteristics. Research in this area would involve synthesizing a library of derivatives and systematically studying their photophysical properties in different aggregation states, potentially leading to the development of novel functional materials.

Development of Advanced Flow Chemistry and Continuous Synthesis Methodologies for Scalability

The transition from laboratory-scale synthesis to large-scale production is a critical challenge in chemical research. Flow chemistry, or continuous synthesis, offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. nih.govresearchgate.net Recent advancements have demonstrated the successful application of flow chemistry to the synthesis of piperazine derivatives, often incorporating techniques like photoredox catalysis. mdpi.com

Future research efforts should be directed towards developing a robust and scalable continuous synthesis process for 4-(3-bromobenzyl)piperazinomethanone. This would involve optimizing reaction conditions—such as temperature, pressure, and catalyst loading—within a flow reactor system. researchgate.net Such a methodology would not only facilitate the production of larger quantities of the compound for further research but could also be adapted for the synthesis of a diverse library of analogues by modifying the inputs in the continuous stream. nih.gov The development of these advanced synthetic methods is crucial for making this and related compounds more accessible to the wider scientific community.

Synthesis ParameterFocus of OptimizationPotential Benefit
Catalyst System Screening for highly efficient and reusable catalysts (e.g., heterogeneous catalysts).Reduced cost, simplified purification, and improved sustainability. nih.gov
Reactor Design
Reaction Conditions Fine-tuning temperature, pressure, and residence time.Maximized yield, minimized by-products, and enhanced reaction rate.
Downstream Processing Integrating in-line purification and isolation steps.Creation of a fully automated and continuous production process.

Interdisciplinary Research Integrating in vitro Findings with Systems Biology and Cheminformatics

The integration of experimental data with computational approaches is a powerful strategy in modern chemical biology and drug discovery. researchgate.net Cheminformatics and systems biology can be used to analyze the large datasets generated from in vitro screening, predict potential biological targets, and model the compound's interaction within complex biological networks.

For 4-(3-bromobenzyl)piperazinomethanone, future interdisciplinary research could involve using its experimentally determined bioactivity profile to build predictive computational models. Molecular docking and molecular dynamics simulations could provide insights into its binding mode with potential protein targets, guiding the design of more potent and selective analogues. rsc.orgnih.gov Furthermore, by mapping the compound's effects onto known biological pathways using systems biology tools, researchers could generate hypotheses about its mechanism of action and potential polypharmacology. This integrated approach can accelerate the research and development cycle, from initial hit identification to the validation of a lead compound. researchgate.net

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity and Novel Biological Activities for Academic Exploration

The core structure of 4-(3-bromobenzyl)piperazinomethanone offers a versatile scaffold for the synthesis of next-generation analogues. The piperazine ring, the phenyl group, and the bromobenzyl moiety are all amenable to chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR). researchgate.net

Future synthetic efforts should focus on creating libraries of analogues with modifications at these key positions. For instance, varying the substitution pattern on the phenyl and benzyl (B1604629) rings or replacing them with other aromatic or heterocyclic systems could lead to compounds with enhanced target specificity or entirely new biological activities. mdpi.com Advanced synthetic techniques, such as C-H functionalization of the piperazine ring, could also be employed to introduce novel substituents that are not easily accessible through traditional methods. mdpi.com The resulting compounds would be invaluable tools for academic research, enabling a deeper understanding of the molecular determinants of biological activity and potentially leading to the discovery of novel chemical probes or therapeutic lead structures.

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[4-(3-BROMOBENZYL)PIPERAZINO](PHENYL)METHANONE
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[4-(3-BROMOBENZYL)PIPERAZINO](PHENYL)METHANONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.